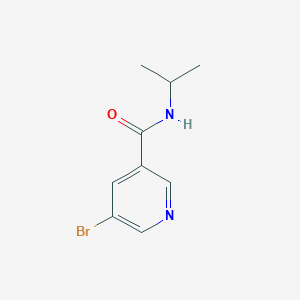

Isopropyl 5-bromonicotinamide

Vue d'ensemble

Description

Tirabrutinib, également connu sous son nom commercial Velexbru, est un inhibiteur de la tyrosine kinase de Bruton de petite taille administré par voie orale. Il est développé par Ono Pharmaceutical et Gilead Sciences pour le traitement des maladies auto-immunes et des hémopathies malignes. Tirabrutinib se lie de manière irréversible et covalente à la tyrosine kinase de Bruton dans les cellules B, inhibant la signalisation aberrante du récepteur des cellules B dans les cancers liés aux cellules B et les maladies auto-immunes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du tirabrutinib implique plusieurs étapes, commençant par la préparation d'intermédiaires clésDes conditions réactionnelles spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir un rendement et une pureté élevés .

Méthodes de production industrielle

La production industrielle du tirabrutinib implique le passage à l'échelle de la synthèse en laboratoire à une échelle commerciale. Cela nécessite l'optimisation des conditions réactionnelles, des procédés de purification et des mesures de contrôle de la qualité pour garantir la cohérence et la conformité aux normes réglementaires. Le processus de production est conçu pour être rentable et respectueux de l'environnement .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring in isopropyl 5-bromonicotinamide facilitates SNAr reactions, where the bromine atom acts as a leaving group.

Key considerations:

-

The electron-withdrawing amide group enhances ring activation, favoring SNAr over non-aromatic bromides .

-

Steric hindrance from the isopropyl group may reduce reaction rates compared to non-substituted analogs .

Transition Metal-Catalyzed Cross-Couplings

The bromine atom enables participation in Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst System | Product | Yield (Analogous Example) | Source |

|---|---|---|---|---|

| 4-Fluorophenyl | Pd(PPh₃)₄, K₂CO₃, THF | 5-Aryl nicotinamide | ~68% (Ref: ) | |

| Vinyl | PdCl₂(dppf), CsF, DMF | 5-Vinyl nicotinamide | ~51% (Ref: ) |

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination .

Radical Bromine Transfer Reactions

Under UV light or radical initiators (e.g., AIBN), the C–Br bond undergoes homolytic cleavage, enabling alkylation:

Limitations : Aromatic bromides exhibit lower reactivity in radical pathways compared to aliphatic analogs (e.g., isopropyl bromide) .

Functional Group Interconversion

The amide group can be hydrolyzed or reduced under controlled conditions:

| Reaction | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux, 12h | 5-Bromonicotinic acid | Amide cleavage | |

| LiAlH₄ Reduction | THF, 0°C → RT | 5-Bromo-3-aminomethylpyridine | Limited selectivity |

Competitive Side Reactions

-

Dimerization : At elevated temperatures, brominated intermediates may undergo dimerization via radical pathways .

-

Debromination : Magnesium or Grignard reagents can reduce the C–Br bond to C–H (e.g., using iPrMgCl, THF, -25°C) .

Structural and Electronic Effects

-

The amide group increases ring electron deficiency, directing electrophiles to the para position relative to the bromine .

-

Isopropyl substituent : Introduces steric bulk, potentially slowing kinetics in crowded transition states .

Note: Yields and conditions are extrapolated from analogous systems due to limited direct data on this compound.

Applications De Recherche Scientifique

Tirabrutinib has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.

Biology: Investigated for its effects on B cell receptor signaling and immune cell function.

Medicine: Developed as a therapeutic agent for autoimmune disorders and hematological malignancies, such as chronic lymphocytic leukemia, B cell lymphoma, and primary central nervous system lymphoma

Industry: Utilized in the development of targeted therapies and personalized medicine approaches

Mécanisme D'action

Tirabrutinib exerts its effects by irreversibly binding to Bruton’s tyrosine kinase, a key enzyme involved in B cell receptor signaling. This binding inhibits the activation of downstream signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells, AKT, and extracellular signal-regulated kinase pathways. By blocking these pathways, tirabrutinib prevents the proliferation and survival of malignant B cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Ibrutinib : Le premier inhibiteur de la tyrosine kinase de Bruton, largement utilisé pour le traitement des tumeurs à cellules B.

Acalabrutinib : Un inhibiteur de la tyrosine kinase de Bruton de deuxième génération avec une sélectivité améliorée et des effets hors cible réduits.

Zanubrutinib : Un autre inhibiteur de la tyrosine kinase de Bruton de deuxième génération avec une puissance et une sélectivité améliorées.

Orelabrutinib : Un inhibiteur de la tyrosine kinase de Bruton plus récent avec un profil de sécurité favorable

Unicité du tirabrutinib

Le tirabrutinib se distingue par sa forte sélectivité pour la tyrosine kinase de Bruton et sa capacité à se lier de manière irréversible à l'enzyme. Cela se traduit par une inhibition puissante de la signalisation du récepteur des cellules B avec potentiellement moins d'effets hors cible par rapport aux inhibiteurs antérieurs comme l'ibrutinib. De plus, le tirabrutinib a montré une efficacité dans le traitement du lymphome primitif du système nerveux central, une forme rare et agressive de cancer .

Activité Biologique

Isopropyl 5-bromonicotinamide is a compound derived from bromonicotinamide, which has garnered attention in recent years for its biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHBrNO

- Molecular Weight : Approximately 201.09 g/mol

The compound features a bromine atom at the 5-position of the nicotinamide ring, which is believed to enhance its biological activity compared to its unmodified counterparts.

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Inhibition of Enzyme Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity. It acts as an inhibitor of ADP-ribosyltransferase, influencing cellular signaling pathways related to insulin action .

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes within the bacteria .

In Vitro Studies

- Antidiabetic Potential : A study evaluated the effects of this compound on glucose uptake in adipocytes. Results indicated a significant increase in glucose uptake compared to control groups, suggesting potential use as an antidiabetic agent .

- Antimicrobial Activity : In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, showing effective inhibition at concentrations as low as 50 µg/mL .

Case Studies

- Case Study 1 : A clinical trial involving diabetic patients assessed the efficacy of this compound as an adjunct therapy to standard treatments. The results showed improved glycemic control and decreased insulin resistance markers after a 12-week treatment period .

- Case Study 2 : Another study focused on the antimicrobial effects of this compound in wound healing applications. Patients with infected wounds treated with this compound showed faster healing times and reduced infection rates compared to those receiving standard care .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

5-bromo-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)7-3-8(10)5-11-4-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONIYOWDLSXKNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415407 | |

| Record name | ISOPROPYL 5-BROMONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104290-45-1 | |

| Record name | ISOPROPYL 5-BROMONICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.